2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride
Description
2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride is a halogenated benzoyl chloride derivative characterized by two chlorine substituents at the 2- and 4-positions of the benzene ring and a difluoromethoxy group at the 3-position. As a benzoyl chloride, it serves as a reactive intermediate in organic synthesis, particularly in acylations to introduce the 2,4-dichloro-3-(difluoromethoxy)benzoyl moiety into target molecules. Such compounds are critical in agrochemical and pharmaceutical industries, where halogenated aromatic structures are often leveraged for their bioactivity and stability .
Properties
IUPAC Name |
2,4-dichloro-3-(difluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl3F2O2/c9-4-2-1-3(7(11)14)5(10)6(4)15-8(12)13/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINYBYGXGBPWBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C(=O)Cl)Cl)OC(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401225966 | |
| Record name | Benzoyl chloride, 2,4-dichloro-3-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806349-95-0 | |
| Record name | Benzoyl chloride, 2,4-dichloro-3-(difluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1806349-95-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzoyl chloride, 2,4-dichloro-3-(difluoromethoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401225966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Chlorination of 2,4-Dichlorotoluene to 2,4-Dichlorobenzoyl Chloride Intermediate
One effective route involves the chlorination of 2,4-dichlorotoluene to form 2,4-dichlorobenzoyl chloride via intermediate steps:
Step 1: Side-Chain Chlorination
2,4-Dichlorotoluene is subjected to radical chlorination using chlorine gas and azobisisobutyronitrile (AIBN) as a radical initiator catalyst. The reaction is typically conducted at 95–105 °C with careful control of chlorine feed and catalyst dosage to minimize side reactions and optimize yield.- Catalyst dosage: 0.2–1% of the mass of 2,4-dichlorotoluene
- Chlorination monitored by gas chromatography (GC) to ensure completion when residual 2,4-dichlorotoluene is ≤0.05%.
- The product is 2,4-dichlorotrichloromethylbenzene (crude intermediate).
Step 2: Hydrolysis of the Trichloromethyl Intermediate
The crude chlorinated product is hydrolyzed by slow addition of water at elevated temperature (110–120 °C), converting the trichloromethyl group to the corresponding benzoyl chloride.- Hydrolysis monitored by GC to endpoint when residual trichloromethyl intermediate is ≤0.05%.
Step 3: Purification by Reduced Pressure Distillation
The crude benzoyl chloride is purified by vacuum distillation to obtain high-purity 2,4-dichlorobenzoyl chloride.
This method is noted for simplicity, reduced side reactions, high yield, and stable product quality, with relatively low raw material cost.
Direct Chlorination of 2,4-Dichlorobenzoic Acid
An alternative classical approach involves direct chlorination of 2,4-dichlorobenzoic acid using acyl chlorinating agents such as thionyl chloride or phosphorus trichloride:
- React 2,4-dichlorobenzoic acid with thionyl chloride (SOCl2) in an inert solvent like tetrahydrofuran (THF).
- Catalytic amounts of N,N-dimethylformamide (DMF) are often added to accelerate the reaction.
- Reaction conditions: room temperature stirring for 8 hours.
- Post-reaction processing includes removal of excess reagents and purification to yield the acyl chloride with yields reported around 92–94% for similar substituted benzoyl chlorides.
This method is well-established for benzoyl chlorides and can be adapted for difluoromethoxy-substituted analogues by starting from the corresponding substituted benzoic acid.
Catalytic Synthesis Using Lewis Acids and Carboxylic Acid Derivatives
A more advanced catalytic method synthesizes 2,4-dichlorobenzoyl chloride by reacting 2,4-trichlorotoluene with carboxylic acids in the presence of Lewis acid catalysts such as AlCl3, FeCl3, SnCl4, or ZnCl2:
- Molar ratios: 2,4-trichlorotoluene : carboxylic acid : catalyst ≈ 1 : 0.9–1.1 : 0.0005–0.005.
- Reaction temperature: 60–140 °C with reaction times from 60 to 240 minutes.
- The catalyst facilitates the formation of acyl chloride intermediates, which are then purified by distillation.
- This method offers advantages in cleaner production environments, catalyst recyclability, and higher space-time yields due to timely removal of low boiling point by-products.
This catalytic approach can be adapted for the difluoromethoxy derivative by using the appropriately substituted carboxylic acid or intermediate.
Data Table: Comparative Summary of Preparation Methods
| Preparation Method | Starting Material | Reagents/Catalysts | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Radical Chlorination of 2,4-Dichlorotoluene | 2,4-Dichlorotoluene | Cl2, Azobisisobutyronitrile (AIBN) | 95–105 °C, controlled Cl2 feed | High (~>90%) | Simple, fewer side reactions, stable product | Requires chlorine gas handling |
| Direct Chlorination of 2,4-Dichlorobenzoic Acid | 2,4-Dichlorobenzoic acid | Thionyl chloride, DMF catalyst | Room temp, 8 h | 92–94 | High yield, well-known method | Generates SO2 and HCl gases |
| Lewis Acid Catalyzed Synthesis | 2,4-Trichlorotoluene + acid | Lewis acids (AlCl3, FeCl3, etc.) | 60–140 °C, 1–4 h | ~98.8 | Clean environment, catalyst recyclable | Requires careful catalyst recovery |
Notes on Difluoromethoxy Substitution
The presence of the difluoromethoxy group (-OCF2H) at the 3-position requires that the starting material or intermediate already bear this substituent or that it be introduced prior to acyl chloride formation. Typical synthetic routes include:
- Starting from 2,4-dichloro-3-(difluoromethoxy)benzoic acid, prepared via nucleophilic aromatic substitution or fluorination reactions.
- Then applying the above chlorination or catalytic methods to convert the acid to the corresponding benzoyl chloride.
Due to the electron-withdrawing effect of the difluoromethoxy group, reaction conditions may require optimization, such as longer reaction times or modified temperatures to achieve high conversion.
Summary of Research Findings
- Radical chlorination of 2,4-dichlorotoluene with AIBN catalyst is effective and scalable for producing chlorinated intermediates with high purity and yield, minimizing side reactions.
- Direct chlorination of substituted benzoic acids with thionyl chloride in the presence of DMF is a classical and reliable method with yields above 90% for related compounds.
- Lewis acid catalysis offers a cleaner, more environmentally friendly process with catalyst recyclability and high yield, suitable for industrial scale synthesis.
- The difluoromethoxy substituent demands careful selection of starting materials and reaction conditions to maintain substituent integrity and achieve high product purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 2,4-dichloro-3-(difluoromethoxy)benzoic acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature or slightly elevated temperatures.
Reduction: Requires strong reducing agents and is usually performed under anhydrous conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution reactions.
2,4-Dichloro-3-(difluoromethoxy)benzoic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Scientific Research Applications
2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride involves its reactivity as an acylating agent. The compound readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Compounds
Substituent Effects on Reactivity and Stability
- Electron-Withdrawing Groups (EWGs): The target compound’s 2-Cl, 4-Cl, and 3-OCHF₂ substituents are strong EWGs, enhancing the electrophilicity of the carbonyl carbon. This increases its reactivity in nucleophilic acyl substitution compared to analogs with electron-donating groups (e.g., 4-CH₃ in 3,5-Difluoro-4-methyl-benzoyl chloride) .
- Functional Group Differences: The sulfonyl chloride analog (Table 1, last row) exhibits distinct reactivity, favoring sulfonylation reactions over acylation, making it suitable for surfactants or sulfonamide drug synthesis .
Molecular Weight and Physicochemical Properties
- The target compound’s estimated molecular weight (~265.4) is higher than most benzoyl chloride analogs due to three chlorine atoms and a difluoromethoxy group. This may influence solubility and melting point, though experimental data are lacking.
- 4-Methyl-3-(trifluoromethyl)benzoyl chloride (MW 222.6) is lighter and commercially available at 95% purity, suggesting industrial feasibility for large-scale syntheses .
Biological Activity
2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride is a synthetic organic compound that has garnered attention for its potential biological activity, particularly in medicinal chemistry. Its unique structure, characterized by the presence of chlorine and difluoromethoxy groups, suggests enhanced binding affinity to various biological targets, influencing enzyme inhibition and receptor interactions.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The chlorine and fluorine atoms increase its binding affinity and selectivity, enabling the compound to modulate biochemical pathways effectively. It can inhibit enzyme activity by binding to active sites or allosteric sites, altering the normal functioning of these proteins.
Biological Activity Overview
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes through competitive and non-competitive mechanisms. This inhibition is crucial for its potential therapeutic applications.
- Antimicrobial Properties : Preliminary studies indicate that this compound exhibits antimicrobial activity against specific pathogens. This suggests its potential use in developing new antimicrobial agents .
- Cytotoxicity : In vitro studies have demonstrated that this compound can induce cytotoxic effects in cancer cell lines, indicating its potential as an anticancer agent .
Case Studies
- Antimicrobial Activity : A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, highlighting its potential as a novel antimicrobial agent.
- Cytotoxicity in Cancer Cells : Research involving human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG-2 (liver cancer) revealed that treatment with this compound resulted in reduced cell viability. The mechanism appears to involve apoptosis induction, which is critical for cancer therapeutics .
Data Tables
| Biological Activity | Target Organism/Cell Line | Activity Observed |
|---|---|---|
| Antimicrobial | Staphylococcus aureus | Significant inhibition |
| Antimicrobial | Escherichia coli | Significant inhibition |
| Cytotoxicity | MDA-MB-231 | Reduced cell viability |
| Cytotoxicity | HepG-2 | Induction of apoptosis |
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the chlorination of benzoyl chloride followed by the introduction of the difluoromethoxy group. This synthetic pathway is crucial for obtaining a compound with desired biological properties.
Key Synthetic Steps:
- Chlorination : Introduction of chlorine atoms at the 2 and 4 positions on the benzene ring.
- Difluoromethoxy Group Addition : Incorporation of the difluoromethoxy group to enhance reactivity and binding properties.
Q & A
Q. What are the recommended methods for synthesizing 2,4-Dichloro-3-(difluoromethoxy)benzoyl chloride, and how can reaction conditions be optimized?
Answer: Synthesis typically involves chlorination and functional group substitution. For analogous compounds (e.g., 2,4-dichloro-5-fluorobenzoic acid derivatives), sodium hypochlorite or HCl is used under reflux conditions. Key optimization parameters include:
- Temperature control : Maintain reflux conditions (e.g., 80–100°C) to ensure complete reaction without side-product formation.
- Stoichiometry : Use a 2:1 molar ratio of chlorinating agent (e.g., SOCl₂ or PCl₅) to the precursor carboxylic acid to maximize yield .
- Purification : Employ fractional distillation or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Validate purity via NMR (¹H/¹³C) and FT-IR spectroscopy .
Q. What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- PPE : Use acid-resistant gloves, goggles, and lab coats. Work in a fume hood to avoid inhalation of vapors .
- Storage : Store in airtight, glass containers under inert gas (N₂ or Ar) to prevent hydrolysis.
- Spill management : Neutralize spills with sodium bicarbonate or dry sand; avoid water due to violent exothermic reactions .
- Carcinogenicity : Classified as Group 2A (probable carcinogen) by IARC. Limit skin contact and use secondary containment for waste .
Q. How can researchers validate the purity and structural integrity of this compound?
Answer:
- Spectroscopic analysis :
- Mass spectrometry : Use high-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak at m/z 261.94) .
Advanced Research Questions
Q. How does derivatization with benzoyl chloride enhance detection in LC-MS-based metabolomics, and what are the key parameters to optimize?
Answer: Derivatization improves hydrophobicity and ionization efficiency. For example:
- Reaction conditions : Use a 5:1 molar excess of benzoyl chloride in alkaline buffer (pH 8–9) at 60°C for 30 minutes to label amine-containing metabolites.
- Internal standards : Incorporate stable isotope-labeled analogs (e.g., ¹³C-benzoyl chloride) to correct for matrix effects .
- LC-MS parameters : Optimize gradient elution (C18 column, 0.1% formic acid in H₂O/ACN) and use MRM transitions for targeted quantification .
Q. How should researchers address contradictions in carcinogenicity data between in vivo studies and epidemiological reports?
Answer:
- Study design : Conduct dose-response studies in multiple species (e.g., mice, rats) using inhalation and dermal exposure routes to mirror human occupational settings .
- Biomarker analysis : Measure urinary metabolites (e.g., thioethers) to correlate exposure levels with histopathological outcomes.
- Statistical rigor : Apply Fisher’s exact test or Cox proportional hazards models to assess significance in small cohorts. Reconcile discrepancies by evaluating co-exposure to other chlorinated toluenes .
Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitution reactions?
Answer: The electron-withdrawing Cl and OCF₂ groups activate the carbonyl carbon toward nucleophilic attack:
- Electronic effects : Chlorine atoms increase electrophilicity via inductive effects, while the difluoromethoxy group stabilizes the transition state through resonance.
- Steric effects : Ortho-substituents hinder approach of bulky nucleophiles (e.g., amines), favoring reactions with smaller nucleophiles (e.g., H₂O, alcohols).
- Kinetics : Monitor reaction progress via TLC or in situ IR to optimize reaction time and minimize hydrolysis .
Q. How can researchers mitigate hydrolysis during storage and experimental use?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
